molecular formula C17H21NO2 B5482586 N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine

N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine

Cat. No.: B5482586
M. Wt: 271.35 g/mol
InChI Key: YLIZBENNYADIIY-UHFFFAOYSA-N
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Description

N-[(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine is a complex organic compound characterized by its unique bicyclic structure and benzodioxole moiety

Properties

IUPAC Name

N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-17(2)12-4-3-11(14(17)7-12)9-18-13-5-6-15-16(8-13)20-10-19-15/h3,5-6,8,12,14,18H,4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIZBENNYADIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CNC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-ene, which can be synthesized through a Diels-Alder reaction. This intermediate is then subjected to various functionalization reactions to introduce the benzodioxole moiety and the amine group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine is unique due to its combination of a bicyclic structure and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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